molecular formula C11H17Cl2NO2S B1412654 5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride CAS No. 2205415-21-8

5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride

Cat. No.: B1412654
CAS No.: 2205415-21-8
M. Wt: 298.2 g/mol
InChI Key: XDVRTEVETNJCIB-UHFFFAOYSA-N
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Description

5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride is an organic compound that features a sulfonyl group attached to a chlorobenzene ring, linked to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Chlorobenzenesulfonyl chloride+Pentylamine5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride\text{4-Chlorobenzenesulfonyl chloride} + \text{Pentylamine} \rightarrow \text{this compound} 4-Chlorobenzenesulfonyl chloride+Pentylamine→5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity. Common solvents used include dichloromethane or toluene.

Types of Reactions:

    Substitution Reactions: The sulfonyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom in the sulfonyl group.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acids and amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Various sulfonamide derivatives.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides or thiols.

Scientific Research Applications

5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride exerts its effects involves the interaction of the sulfonyl group with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pentylamine chain may facilitate the compound’s binding to hydrophobic pockets within the target molecules.

Comparison with Similar Compounds

    4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of 5-(4-Chlorobenzenesulfonyl)-pentylamine hydrochloride.

    Sulfonamide derivatives: Compounds with similar sulfonyl groups but different amine chains.

    Pentylamine derivatives: Compounds with similar pentylamine chains but different functional groups.

Uniqueness: this compound is unique due to the combination of the sulfonyl group and the pentylamine chain, which imparts specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other sulfonyl or amine derivatives.

Properties

IUPAC Name

5-(4-chlorophenyl)sulfonylpentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO2S.ClH/c12-10-4-6-11(7-5-10)16(14,15)9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVRTEVETNJCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCCCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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